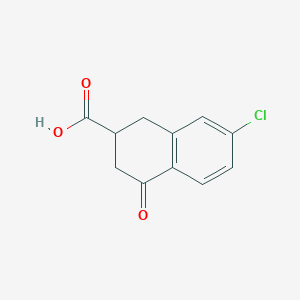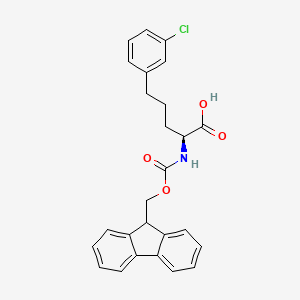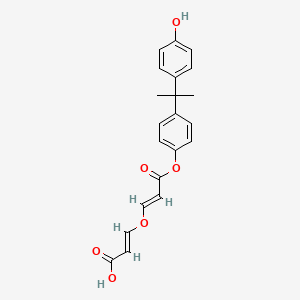
Bisphenol A epoxy diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol A epoxy diacrylate is a colorless, highly viscous liquid used extensively in various industrial applications. This compound is known for its high gloss, excellent reactivity, and outstanding chemical and mechanical properties. It is primarily used in radiation-curable formulations, such as ultraviolet (UV) and electron-beam (EB) curable coatings and inks .
准备方法
Bisphenol A epoxy diacrylate is synthesized by reacting bisphenol A epoxy resin with acrylic acid. The reaction typically involves esterification, where the epoxy resin is combined with acrylic acid under controlled conditions. The process may include the use of catalysts and inhibitors to control the reaction rate and prevent unwanted side reactions .
In industrial production, the reaction is carried out in large reactors with precise temperature and pressure controls. The resulting product is then purified and tested to ensure it meets the required specifications for various applications .
化学反应分析
Bisphenol A epoxy diacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization when exposed to UV or EB radiation.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent acids and alcohols.
Addition Reactions: It can react with various nucleophiles, such as amines and thiols, to form addition products.
Common reagents used in these reactions include photoinitiators for polymerization and water or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bisphenol A epoxy diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a reactive component in the formulation of coatings and adhesives.
Biology: Research has explored its use in creating biocompatible materials for medical devices and implants.
Industry: This compound is widely used in the production of coatings for furniture, flooring, and automotive parts. .
作用机制
The primary mechanism of action for bisphenol A epoxy diacrylate involves its ability to undergo polymerization and form cross-linked networks. When exposed to UV or EB radiation, the compound’s double bonds react to form a solid polymer matrix. This process is facilitated by photoinitiators that generate free radicals, initiating the polymerization reaction .
The molecular targets and pathways involved include the interaction of the compound’s epoxy and acrylate groups with various nucleophiles and radicals, leading to the formation of stable, cross-linked structures .
相似化合物的比较
Bisphenol A epoxy diacrylate is often compared to other epoxy acrylates and similar compounds, such as:
Bisphenol A diglycidyl ether diacrylate: Similar in structure but with different reactivity and mechanical properties.
Bisphenol A ethoxylate diacrylate: Contains ethoxylate groups, providing different solubility and flexibility characteristics.
Polyester polyol acrylates: Developed as alternatives to bisphenol A-based compounds, offering similar or superior performance in certain applications.
The uniqueness of this compound lies in its combination of high reactivity, excellent mechanical properties, and versatility in various applications .
属性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |
InChI 键 |
AKQUQVOXTCUXDH-PHEQNACWSA-N |
手性 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



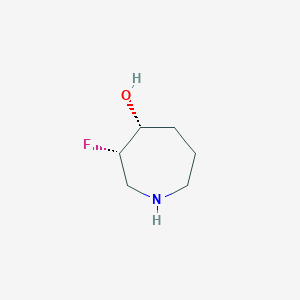
![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
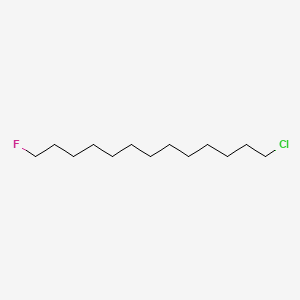

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)

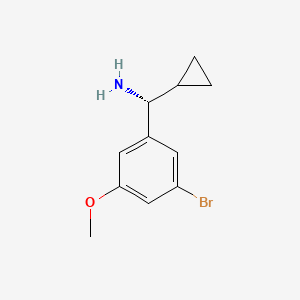
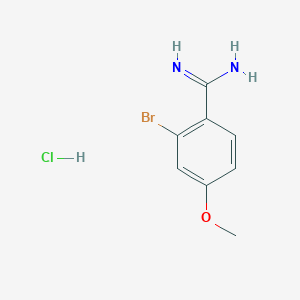
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
